molecular formula C12H14FNO3 B6621024 3-(3-Fluorobenzamido)-3-methylbutanoic acid

3-(3-Fluorobenzamido)-3-methylbutanoic acid

Cat. No.: B6621024
M. Wt: 239.24 g/mol
InChI Key: AMLVFLKHUNGJFC-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzamido)-3-methylbutanoic acid is an organic compound that features a fluorobenzamide group attached to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzamido)-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzoic acid and 3-methylbutanoic acid.

    Amidation Reaction: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This step is carried out under anhydrous conditions to prevent hydrolysis.

    Coupling Reaction: The acid chloride is then reacted with 3-methylbutanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-(3-Fluorobenzamido)-3-methylbutanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It is utilized in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzamido)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorobenzamide group enhances binding affinity through hydrophobic interactions and hydrogen bonding with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorobenzamido)-3-methylbutanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Bromobenzamido)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of fluorine.

    3-(3-Iodobenzamido)-3-methylbutanoic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

3-(3-Fluorobenzamido)-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

3-[(3-fluorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,7-10(15)16)14-11(17)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLVFLKHUNGJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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